Tetrenolin

Description

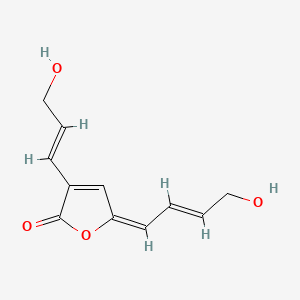

Structure

3D Structure

Properties

CAS No. |

26047-03-0 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(5E)-5-[(E)-4-hydroxybut-2-enylidene]-3-[(E)-3-hydroxyprop-1-enyl]furan-2-one |

InChI |

InChI=1S/C11H12O4/c12-6-2-1-5-10-8-9(4-3-7-13)11(14)15-10/h1-5,8,12-13H,6-7H2/b2-1+,4-3+,10-5+ |

InChI Key |

ZYNGLDJNLYFSIV-ALNAOYBLSA-N |

SMILES |

C1=C(C(=O)OC1=CC=CCO)C=CCO |

Isomeric SMILES |

C\1=C(C(=O)O/C1=C/C=C/CO)/C=C/CO |

Canonical SMILES |

C1=C(C(=O)OC1=CC=CCO)C=CCO |

Synonyms |

5-(4-hydroxy-2-butenylidene)-3-(3-hydroxypropenyl)-2(5H)-furanone tetrenolin |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Investigations of Tetrenolin

Initial Structural Assignment and Spectroscopic Evidence

The initial structural assignment of Tetrenolin was based on spectroscopic evidence available at the time. Early studies utilized techniques such as infrared (IR) and mass spectrometry (MS), alongside basic nuclear magnetic resonance (NMR) spectroscopy, to propose a planar structure. dntb.gov.uadntb.gov.ua These initial investigations provided crucial information about the functional groups present and the molecular weight of the compound. For instance, mass spectrometry would have helped determine the molecular formula, while IR spectroscopy would indicate the presence of carbonyl, hydroxyl, and alkene functionalities characteristic of polyketides. dntb.gov.uaresearchgate.net

Advanced Spectroscopic Characterization (e.g., 1D and 2D NMR, Mass Spectrometry)

More detailed structural information was obtained through advanced spectroscopic techniques, particularly 1D and 2D NMR spectroscopy and high-resolution mass spectrometry. researchgate.netweebly.comemerypharma.com

1D NMR (¹H and ¹³C NMR): These experiments provide fundamental information about the types of hydrogen and carbon atoms in the molecule and their chemical environments. ¹H NMR reveals the number of distinct protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating neighboring protons). ¹³C NMR provides information on the carbon skeleton, showing the number of distinct carbon atoms and their hybridization states. researchgate.netweebly.com

2D NMR: To overcome the limitations of crowded 1D spectra in complex molecules, 2D NMR techniques were employed. weebly.comulethbridge.ca

COSY (Correlation Spectroscopy): Reveals correlations between coupled protons, helping to establish connectivity within spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the carbon skeleton. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This is particularly useful for determining relative stereochemistry and conformation.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight, which is essential for confirming the molecular formula. Fragmentation patterns observed in MS experiments can also provide clues about the connectivity of different parts of the molecule. dntb.gov.ua

The combination of these advanced spectroscopic methods allowed for the comprehensive assignment of all proton and carbon signals and the detailed mapping of the connectivity within the this compound molecule, leading to a refined planar structural assignment.

Determination of Absolute and Relative Stereochemistry

Determining the stereochemistry of this compound, including both the relative and absolute configurations of its chiral centers and double bonds, was a critical step in fully characterizing the molecule. chemaxon.comchemaxon.comlibretexts.org

Relative Stereochemistry: The relative arrangement of substituents at different stereocenters was often determined using coupling constants from ¹H NMR and NOESY correlations. acs.org NOESY experiments, in particular, provide through-space correlations that indicate the proximity of protons, allowing for the assignment of relative configurations of chiral centers and the geometry (E or Z) of double bonds. acs.org

Absolute Stereochemistry: The absolute configuration (R or S for chiral centers) was determined using methods such as the modified Mosher's method or by comparison of optical rotation and spectroscopic data with known compounds or synthetic intermediates of established absolute configuration. researchgate.netlibretexts.org X-ray crystallography, if suitable crystals could be obtained, would provide unambiguous determination of absolute stereochemistry.

Comparative Structural Analysis: The Identity of this compound and Lissoclinolide (B13438699)

A significant finding in the study of this compound was its structural identity with Lissoclinolide. acs.orgnih.govresearchgate.net Lissoclinolide was independently isolated from the tunicate Lissoclinum patella more than 20 years after the initial isolation of this compound from a bacterium. acs.orgresearchgate.net Comparative structural analysis using spectroscopic data confirmed that these two natural products were, in fact, the same compound. acs.orgnih.govresearchgate.net This finding is an example of a natural product with an identical structure being found in both a terrestrial microorganism and a marine macroorganism, highlighting the potential for convergent evolution of biosynthetic pathways or microbial symbiosis in marine environments. acs.org

Isomeric Considerations and Configurational Stability (e.g., E/Z isomers)

This compound contains carbon-carbon double bonds, which can exist as geometric isomers (E or Z). chemguide.co.ukchemistrysteps.com The determination of the configuration of these double bonds was crucial for the complete structural assignment. ¹H NMR coupling constants across the double bond can provide information about the geometry (larger coupling constants typically indicate E geometry, while smaller ones suggest Z). acs.org NOESY correlations can also help distinguish between E and Z isomers by showing which protons are on the same side of the double bond. acs.org

The configurational stability of these double bonds is also an important consideration. Factors such as steric hindrance and conjugation can influence the relative stability of E and Z isomers and the potential for isomerization under different conditions. Studies have indicated that the Z-isomers of γ-alkylidenebutenolides, a class of compounds that includes this compound, are often more stable, particularly when a β-substituent is present. researchgate.net However, many naturally occurring γ-alkylidenebutenolides, including this compound, possess the Z-configuration even without a β-substituent. researchgate.net

Table 1: Spectroscopic Techniques Used in this compound Structure Elucidation

| Spectroscopic Technique | Information Provided |

| IR | Identification of functional groups (e.g., C=O, O-H, C=C) |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation pattern |

| ¹H NMR | Number and type of protons, chemical environment, coupling patterns |

| ¹³C NMR | Number and type of carbon atoms, hybridization |

| COSY | Correlation between coupled protons |

| HSQC | Correlation between directly bonded protons and carbons |

| HMBC | Long-range correlation between protons and carbons (2-3 bonds) |

| NOESY | Spatial proximity of protons |

Table 2: Comparative Features of this compound and Lissoclinolide

| Feature | This compound | Lissoclinolide |

| Source Organism | Micropolyspora venezuelensis (bacterium) acs.org | Lissoclinum patella (tunicate) acs.orgresearchgate.net |

| Initial Isolation | 1969 acs.org | 1990 researchgate.net |

| Structural Identity | Confirmed through spectroscopic analysis acs.orgnih.govresearchgate.net | Confirmed through spectroscopic analysis acs.orgnih.govresearchgate.net |

Chemical Synthesis Strategies and Methodological Advancements

Total Synthesis Approaches to Tetrenolin and its Core Scaffold

Total synthesis routes to this compound and its core scaffold often involve the formation of the butenolide ring and the introduction of the requisite side chains with defined stereochemistry.

The Wittig reaction is a versatile tool for the formation of carbon-carbon double bonds and has been employed in the synthesis of γ-alkylidenebutenolides, including approaches related to this compound. acs.orgchem960.comresearchgate.netwikipedia.orgyoutube.comlibretexts.orgdelval.edu One reported synthesis strategy for establishing the trans-configured C3'=C2' bond involved a Wittig reaction between a Z-ylid and a silyloxyacetaldehyde derivative. thieme-connect.com The stereochemical outcome of Wittig reactions can be influenced by the nature of the ylide (stabilized vs. unstabilized) and reaction conditions, impacting the E/Z selectivity of the resulting alkene. wikipedia.orglibretexts.org

Cyclization reactions are fundamental in constructing cyclic systems like the butenolide core of this compound. Lactonization of alkynoic acids is a prominent strategy for synthesizing γ-alkylidene lactones. researchgate.netresearchgate.netrsc.orgorganic-chemistry.orgrsc.orgusp.br This approach typically involves the intramolecular cyclization of a precursor molecule containing both an alkyne and a carboxylic acid functional group, leading to the formation of the five-membered lactone ring with an exocyclic double bond. researchgate.netrsc.orgorganic-chemistry.orgrsc.org Transition metal catalysts, such as rhodium or ruthenium complexes, have been shown to effectively catalyze the cyclization of alkynoic acids to yield exocyclic enol lactones. researchgate.netrsc.orgrsc.org

Transition metal catalysis, particularly involving palladium and copper, plays a crucial role in the synthesis of complex organic molecules by facilitating the formation of carbon-carbon bonds. pitt.eduresearchgate.netmdpi.com Palladium/copper cross-coupling reactions, such as the Sonogashira coupling, have been utilized in the synthesis of γ-alkylidenebutenolides. researchgate.netresearchgate.netmdpi.comjst.go.jp These reactions allow for the coupling of alkyne or alkene fragments with other organic halides or pseudohalides, providing convergent routes to the desired carbon framework. researchgate.netmdpi.comCurrent time information in Bangalore, IN. For instance, a copper-mediated Sonogashira/oxacyclization cascade process has been employed to generate the alkylidene butenolide system. researchgate.net Stille coupling, another palladium-catalyzed cross-coupling reaction, has also been mentioned in the context of synthesizing intermediates related to this compound. thieme-connect.com

Controlling the stereochemistry is paramount in the synthesis of natural products like this compound, which possess defined configurations at multiple centers and double bonds. thieme-connect.comchem960.comacs.orgscispace.comresearchgate.net Stereoselective synthesis aims to produce a specific stereoisomer, while enantioselective synthesis focuses on obtaining a single enantiomer. Strategies for achieving stereocontrol in γ-alkylidenebutenolide synthesis include the use of chiral starting materials, stereoselective reactions (such as directed hydrogenations or cyclizations), and the application of chiral catalysts or auxiliaries. uni-freiburg.dejst.go.jpacs.orgscispace.comresearchgate.netchemrxiv.org Approaches utilizing carbohydrates as chiral templates have been explored for the enantioselective synthesis of polyol fragments found in related natural products. acs.org Establishing the stereochemistry of the exocyclic Cγ=C bond stereoselectively is a key challenge, often addressed through kinetically controlled reactions. researchgate.net

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is important for exploring structure-activity relationships and developing new compounds with potentially improved properties. nih.govrsc.orgchemrxiv.orgtcichemicals.com Synthetic routes to this compound can often be adapted or modified to introduce variations in the side chains or the butenolide core, leading to a library of analogs. thieme-connect.comresearchgate.netacs.orgresearchgate.nethilarispublisher.comjst.go.jpnih.govnih.gov These syntheses may involve similar methodologies as the total synthesis, such as cross-coupling reactions, cyclizations, and functional group transformations, applied to modified starting materials or intermediates. rsc.orgchemrxiv.orgtcichemicals.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis involves the combination of chemical and enzymatic transformations within a synthetic sequence. This approach can offer advantages such as high stereo- and regioselectivity under mild reaction conditions, often reducing the need for protecting groups and minimizing waste. While the total synthesis of this compound and related γ-alkylidenebutenolides has been explored through various chemical approaches, including those starting from sugar lactones acs.orgresearchgate.net, detailed research findings specifically describing chemoenzymatic routes for the synthesis of this compound were not prominently available in the consulted literature.

Research into the synthesis of γ-alkylidenebutenolides, the structural class to which this compound belongs, has investigated different strategies to control the stereochemistry of the exocyclic double bond and the furanone ring system acs.orgresearchgate.net. Some studies have focused on chemical methods to achieve stereodefined products acs.orgresearchgate.netresearchgate.net. The natural origin of this compound from microorganisms like Actinomycetales jst.go.jpacs.org and its identification as identical to lissoclinolide (B13438699), isolated from marine tunicates acs.orgresearchgate.netnih.govthieme-connect.comthieme-connect.com, suggest a biosynthetic pathway is responsible for its production in nature google.comnih.gov. While biosynthesis inherently involves enzymatic steps, the detailed application of isolated enzymes or enzyme cascades in chemoenzymatic laboratory synthesis specifically for this compound was not extensively described in the search results.

The field of chemoenzymatic synthesis is actively developing, with enzymes being increasingly utilized for specific, challenging transformations in organic synthesis nih.govnih.gov. However, specific data tables or detailed research findings on yields, selectivities, or reaction conditions for chemoenzymatic routes to this compound were not found within the scope of this search.

Preclinical Biological Activity and Mechanistic Research

Antimicrobial Activity Studies in Non-Human Systems

Studies have investigated tetrenolin's efficacy against various bacterial strains, providing insights into its spectrum of activity.

This compound has demonstrated activity against Gram-positive bacteria. Two metabolites, including this compound, isolated from a strain of Actinomycetales, were found to be active against Gram-positive bacteria. jst.go.jpsemanticscholar.org Another class of small molecules, which includes lead compound SIMR 2404, has shown potent antimicrobial activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). frontiersin.org SIMR 2404 had a minimal inhibitory concentration (MIC) of 2 µg/mL against MRSA and VISA. frontiersin.org

Investigations into this compound's activity against Gram-negative bacteria have also been conducted. While some nature-inspired molecules, including SIMR 2404, show potent activity against Gram-positive bacteria, they exhibit only moderate antimicrobial activity against Gram-negative multidrug-resistant pathogens like E. coli and A. baumannii. frontiersin.org The MIC values for SIMR 2404 against these Gram-negative bacteria were between 8–32 µg/mL. frontiersin.org The reduced activity against Gram-negative bacteria is potentially attributed to the presence of an outer membrane, which acts as a permeability barrier. frontiersin.org

The mechanisms by which compounds related to this compound exert antimicrobial effects at a cellular level involve interactions with bacterial membranes. For instance, certain monoterpenes, which are components of essential oils also known for antimicrobial activity, can perturb the lipid fraction of the plasma membrane, leading to alterations in membrane permeability and leakage of intracellular materials. nih.gov The lipopolysaccharide component of the outer membrane in Gram-negative bacteria acts as a hydrophilic barrier, potentially explaining lower sensitivity to hydrophobic antimicrobial agents. nih.gov Some antimicrobial peptides (AMPs) act on cell membranes by increasing permeability, leading to leakage of cell contents and cell death, through mechanisms like the barrel-stave, toroidal-pore, and carpet models. mdpi.com AMPs can also affect cell wall synthesis or enter the cell to target intracellular components. mdpi.com

Antitumor Activity Research in in vitro and Preclinical Models

This compound and related compounds have been investigated for their potential antitumor activities in laboratory settings.

Studies have explored the cytostatic and antiproliferative effects of various compounds in mammalian cell lines, which provides a framework for understanding how this compound might exert similar effects. For example, certain tetrazolium-based compounds designed as prochelators have shown antiproliferative activities at micromolar levels in a panel of cancer cell lines. nih.govnih.gov These compounds were found to affect cell cycle progression and induce apoptotic death in mammalian cells. nih.govnih.gov Other studies on different natural products and synthetic compounds have also reported antiproliferative effects on various cancer cell lines, including those from breast cancer, lung cancer, and leukemia. semanticscholar.orgmdpi.comresearchgate.net

Here is a table summarizing representative data on the antiproliferative activity of a related compound (SIMR 2404) against bacterial strains, which can serve as an example of the type of data generated in such studies:

| Compound | Bacterial Strain | Type | MIC (µg/mL) |

| SIMR 2404 | Staphylococcus aureus (MRSA) | Gram-Positive | 2 |

| SIMR 2404 | Staphylococcus aureus (VISA) | Gram-Positive | 2 |

| SIMR 2404 | Escherichia coli | Gram-Negative | 8-32 |

| SIMR 2404 | Actinobacteria baumannii | Gram-Negative | 8-32 |

Research into the molecular mechanisms of antitumor action for various compounds, including those structurally distinct from but studied in similar preclinical contexts as this compound, often highlights the induction of apoptosis and effects on the cell cycle. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or potentially malignant cells. aging-us.comfrontiersin.org Many antitumor agents exert their effects by triggering apoptotic pathways. aging-us.comfrontiersin.orgmdpi.com This can involve the modulation of key proteins in both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. aging-us.comfrontiersin.orgmdpi.com For instance, some compounds can increase the expression of pro-apoptotic proteins (e.g., Bax) and decrease the expression of anti-apoptotic proteins (e.g., Bcl-2), leading to events like cytochrome c release and caspase activation. frontiersin.orgmdpi.com Interference with cellular iron homeostasis has also been identified as a mechanism for the antiproliferative effects of some compounds in cancer cells, affecting cell cycle progression and inducing apoptosis. nih.govnih.gov Additionally, some antitumor agents can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. frontiersin.orgmdpi.com

Here is a table illustrating potential molecular mechanisms based on findings from studies on various antitumor agents, which may be relevant to the study of this compound's effects:

| Mechanism of Action | Description | Potential Cellular Outcomes |

| Induction of Apoptosis | Activation of programmed cell death pathways. | Cell death, reduction in tumor cell population. |

| Cell Cycle Arrest | Halting the progression of the cell cycle at specific checkpoints. | Inhibition of cell proliferation. |

| Modulation of Apoptotic Proteins | Upregulation of pro-apoptotic proteins (e.g., Bax); Downregulation of anti-apoptotic proteins (e.g., Bcl-2). | Shift in favor of cell death pathways. |

| Caspase Activation | Activation of caspases, key executioners of apoptosis. | Cleavage of cellular substrates, leading to apoptosis. |

| Interference with Cellular Homeostasis | Disruption of essential cellular processes, such as iron metabolism. | Impaired cell function, potential for cell death. |

Investigations in Non-Human Xenograft Models

Non-human xenograft models are valuable tools in preclinical oncology research, allowing for the study of human cancer cells in an in vivo environment, typically in immunocompromised mice championsoncology.com. These models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), help researchers evaluate the efficacy of potential therapeutic compounds and gain insights into tumor biology championsoncology.com, nih.gov, nih.gov. While the provided search results discuss the general utility and characteristics of xenograft models in preclinical studies, specific investigations involving this compound in non-human xenograft models were not found within the search results.

Research into Anti-inflammatory and Antioxidant Properties (in relevant in vitro or animal models)

Research has explored the potential anti-inflammatory and antioxidant properties of compounds with structures similar to this compound, such as furanones ontosight.ai. While direct studies specifically on this compound's anti-inflammatory and antioxidant effects in relevant in vitro or animal models were not detailed in the provided search results, the broader context of natural products, including furanones and other plant extracts, highlights these as active areas of investigation ontosight.ai, mdpi.com, nih.gov, peerj.com, phcog.com, nih.gov. Studies on other natural compounds have demonstrated anti-inflammatory effects through mechanisms involving the reduction of pro-inflammatory cytokines and modulation of signaling pathways frontiersin.org, mdpi.com, nih.gov. Antioxidant properties of various compounds have been evaluated using in vitro assays such as DPPH scavenging, FRAP, and by assessing their ability to reduce markers of oxidative stress in biological samples peerj.com, phcog.com.

Elucidation of Molecular and Cellular Targets

Understanding the molecular and cellular targets of a compound is crucial for determining its mechanism of action. Research aims to identify the specific molecules and pathways that this compound interacts with to exert its biological effects ontosight.ai.

Enzyme inhibition studies are a key aspect of target elucidation. Enzymes like topoisomerases and proteases are vital for cellular function and are often targets for therapeutic intervention carlroth.com, mdpi.com, oaepublish.com, embopress.org. Topoisomerases are essential for managing DNA topology, while proteases are involved in numerous cellular processes, including protein degradation and signaling carlroth.com, mdpi.com, oaepublish.com, embopress.org. While the search results discuss the inhibition of topoisomerases by various compounds and the diverse nature of protease inhibitors, specific studies detailing this compound's effects on these or other enzymes were not found carlroth.com, mdpi.com, nih.gov, embopress.org.

Cellular signaling pathways regulate a wide range of cellular activities, including growth, differentiation, and survival mdpi.com, news-medical.net, researchgate.net, routledge.com, nih.gov. The modulation of these pathways by a compound can significantly impact cellular behavior mdpi.com, routledge.com. Examples of key signaling pathways include the RAS/RAF/MEK/ERK, PI3K/Akt/mTOR, and JAK-STAT pathways, which are often implicated in diseases like cancer and inflammation mdpi.com, news-medical.net, researchgate.net, nih.gov. Although the search results emphasize the importance of these pathways as targets for natural compounds, specific information on how this compound modulates these or other cellular signaling pathways was not available mdpi.com, news-medical.net, researchgate.net, routledge.com, nih.gov.

Structure Activity Relationship Sar Investigations

Identification of Core Pharmacophore and Essential Structural Motifs

The core pharmacophore of a molecule represents the minimal set of structural features required for its biological activity. While detailed studies specifically on Tetrenolin's pharmacophore are limited in the provided search results, its structure, consisting of a furanone ring with characteristic side chains, suggests these elements are crucial. ontosight.ai Research on similar compounds, such as other furanones, has indicated that this structural scaffold can contribute to various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. ontosight.airesearchgate.net The furanone ring is recognized as a valuable pharmacophore in antifungal compounds, for instance. researchgate.net Identifying the essential structural motifs within this compound involves understanding which parts of the molecule interact with biological targets. slideshare.net This often requires analyzing the effects of chemical modifications on activity, as discussed in subsequent sections.

Influence of Stereochemistry and Geometric Isomerism on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological systems, profoundly influencing the activity of compounds, including drugs. uou.ac.insolubilityofthings.commdpi.com Different stereoisomers can interact with biological targets in distinct ways, leading to varying therapeutic outcomes or even toxicity. uou.ac.insolubilityofthings.com Geometric isomerism, specifically cis-trans isomerism around double bonds or in cyclic structures, also results in different spatial arrangements that can significantly impact physical properties and biological activities. solubilityofthings.com

For this compound, which contains double bonds in its side chains, geometric isomerism is a relevant consideration for its SAR. While the provided search results mention the stereochemistry of this compound being defined acs.org, detailed studies specifically on how the stereochemistry or geometric isomerism of this compound affects its biological activity are not extensively described. However, the general principle that stereochemistry is pivotal in biological activity mdpi.com strongly suggests that the specific spatial arrangement of this compound's furanone ring and its hydroxybutenylidene and hydroxypropenyl side chains would be critical for its interaction with biological targets and, consequently, its observed effects. Studies on other compounds, such as tetralin analogs nih.gov and 3-Br-acivicin isomers mdpi.com, demonstrate that even subtle differences in stereochemistry can lead to significant variations in potency and activity, sometimes by affecting target binding or cellular uptake. mdpi.com

Computational Chemistry and In Silico Approaches to SAR

Computational chemistry and in silico approaches play an increasingly important role in SAR investigations. nih.govroutledge.comnih.govscbdd.com Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis can provide valuable insights into how molecules interact with their targets and predict the activity of new compounds. routledge.comnih.govscbdd.comnih.govmdpi.com

QSAR methods, for instance, attempt to correlate biological activity with measurable physicochemical properties through mathematical models. slideshare.netmdpi.com These models can help identify the structural features and properties that are most important for activity and guide the design of new analogs with improved properties. slideshare.netnih.gov While specific computational studies on this compound's SAR are not detailed in the provided information, the application of these methods to compounds with similar scaffolds or biological activities is common. routledge.comnih.govnih.gov In silico methods can aid in rapidly characterizing SARs from large datasets and prioritize potential compounds for synthesis and testing. nih.gov Molecular modeling, including docking simulations, can predict binding mechanisms and refine understanding of ligand-target interactions. nih.gov

Computational approaches, such as the SPECTRAL-SAR model, offer alternative methods for analyzing chemical-biological interactions and predicting activity based on structural descriptors. routledge.commdpi.com These tools, while not replacing experimental medicinal chemistry, can provide guidance by integrating and summarizing data to suggest useful structural modifications. nih.govlongdom.org

Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in determining the structural features of Tetrenolin by analyzing its interaction with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are key techniques in this regard. numberanalytics.com

NMR spectroscopy is a powerful technique for elucidating the detailed structure and connectivity of atoms within a molecule like this compound. numberanalytics.comijpsonline.com Both proton (¹H) NMR and carbon-13 (¹³C) NMR are commonly used. ijpsonline.com Analysis of chemical shifts, coupling constants, and signal integrals in ¹H NMR spectra provides information about the different types of protons and their environments. ijpsonline.com ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. ijpsonline.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity between atoms and aid in assigning complex spectra, which is crucial for complex natural products. ijpsonline.com Studies on butenolides, the class of compounds this compound belongs to, frequently utilize ¹H and ¹³C NMR for structural characterization. researchgate.net For instance, ¹H NMR signals for the olefinic protons of this compound have been reported, showing characteristic doublets. scispace.com The use of NMR spectroscopy is considered a conclusive method for structure elucidation. ijpsonline.com

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of this compound, as well as to provide information about its fragmentation pattern. numberanalytics.com This fragmentation pattern can be used to infer structural subunits of the molecule. High-resolution MS (HR-MS) provides accurate mass measurements, which can confirm the molecular formula. researchgate.net For this compound (C₁₁H₁₂O₄), the monoisotopic mass is approximately 208.07356 Da. uni.lu Predicted mass-to-charge ratio (m/z) values for common adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and compared to experimental data. uni.lu For example, the predicted m/z for [M+H]⁺ is 209.08084, and for [M+Na]⁺ is 231.06278. uni.lu MS is often coupled with chromatographic techniques like HPLC (HPLC-MS) to analyze complex mixtures and identify components based on their mass spectra. sgs.com

IR spectroscopy is a valuable technique for identifying the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavelengths. numberanalytics.com Characteristic absorption bands correspond to the vibrations of different chemical bonds, such as hydroxyl (-OH) groups, carbonyl (C=O) groups (specifically the lactone carbonyl in butenolides), and carbon-carbon double bonds (C=C). nih.govspectroscopyonline.commdpi.com The IR spectrum provides a molecular fingerprint that can be used to confirm the presence of expected functional groups within the this compound structure and to differentiate it from other compounds. nih.govresearchgate.net

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, purifying it to a high degree, and analyzing its purity. mdpi.com These techniques exploit the differences in how compounds partition between a stationary phase and a mobile phase.

HPLC is a widely used technique for both the analytical assessment of this compound's purity and the preparative isolation of the compound from crude extracts or synthesis mixtures. numberanalytics.comijpsonline.commdpi.comwaters.com Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is commonly employed for the analysis and purification of natural products like butenolides. mdpi.com The separation is achieved based on the differential partitioning of compounds between the stationary and mobile phases, influenced by their polarity. waters.com Parameters such as the stationary phase chemistry (e.g., C18 or C8 columns), mobile phase composition (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with acidic modifiers like TFA), flow rate, and temperature are optimized to achieve efficient separation and resolution of this compound from impurities. mdpi.comwaters.comnih.gov Analytical HPLC is used to monitor the purity of samples, while preparative HPLC is scaled up to isolate larger quantities of the pure compound. waters.comchromatographyonline.com HPLC can be coupled with detectors such as UV-Vis (monitoring absorbance at specific wavelengths where this compound absorbs light) or mass spectrometers (HPLC-MS) for enhanced detection and identification. sgs.comwaters.com

Column Chromatography

Column chromatography is a widely used separation technique in natural product research for isolating and purifying compounds from crude extracts irejournals.comresearchgate.netastu.edu.et. The method involves a stationary phase packed into a column and a mobile phase that flows through it irejournals.comresearchgate.net. Separation is achieved based on the differential partitioning or adsorption of components in the mixture between the stationary and mobile phases irejournals.comresearchgate.net. Components with lower affinity for the stationary phase and higher solubility in the mobile phase elute faster, while those with stronger interactions with the stationary phase elute more slowly irejournals.comresearchgate.net.

For the isolation and purification of this compound from its natural sources, column chromatography would be a standard and essential step. While specific details regarding the exact chromatographic protocols used for this compound's initial isolation were not extensively detailed in the provided search results, the technique is generally applied to separate natural products from the complex matrices of microbial cultures or marine organism extracts researchgate.net.

In the context of furanone derivatives, which share structural similarities with this compound, column chromatography has been employed for the separation of isomers acs.org. For instance, in the synthesis of certain furanone derivatives, diastereoisomers were separated using column chromatography on silica (B1680970) gel acs.org. Silica gel is a common stationary phase in normal-phase column chromatography, where separation is based primarily on polarity irejournals.comresearchgate.net. Less polar compounds elute before more polar ones when using a less polar mobile phase irejournals.comresearchgate.net. The mobile phase composition is carefully selected and often involves a gradient of solvents of increasing polarity to achieve effective separation researchgate.net. Detection of the separated components can be performed using techniques such as Thin Layer Chromatography (TLC) of collected fractions, often visualized under UV light or by charring researchgate.netacs.org.

The application of column chromatography allows for the isolation of this compound in a relatively pure form, which is a prerequisite for subsequent spectroscopic analysis and structural characterization. The efficiency of the separation can be influenced by factors such as the choice of stationary phase, mobile phase composition, column dimensions, and flow rate researchgate.netbiocompare.com.

Crystallography and X-ray Diffraction for Solid-State Structure Determination

The structure of this compound, including its stereochemistry, has been defined acs.orgnih.govjst.go.jpontosight.aidntb.gov.uanih.gov. However, based on the available search results, specific information detailing the use of single-crystal X-ray diffraction specifically applied to this compound itself for determining its solid-state structure was not found. While X-ray crystallography is a definitive method for obtaining precise structural information, particularly for crystalline compounds, the initial structure elucidation of natural products, especially in earlier research, often relied heavily on a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, as well as chemical degradation and synthesis researchgate.nethrvatska-udruga-kristalografa.hrrsc.org.

If crystalline samples of this compound suitable for X-ray diffraction were obtained, this technique could provide highly accurate data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This data is crucial for confirming proposed structures and unequivocally determining stereochemistry. The type of data generated from an X-ray diffraction experiment includes the unit cell dimensions (a, b, c, α, β, γ), space group symmetry, and the coordinates of each atom within the unit cell.

While the search results confirm that this compound's structure is known, the specific analytical method used for its solid-state structure determination via crystallography was not explicitly detailed in the provided snippets. Research on related compounds or later studies on this compound might utilize this technique, but direct evidence for its application in the fundamental structure determination of this compound was not present in the search outputs.

Future Directions and Emerging Research Perspectives

Exploration of Undiscovered Biological Activities in Diverse Preclinical Models

While some biological activities of tetrenolin have been reported, a vast landscape of its potential pharmacological effects remains to be explored. Future research should focus on comprehensive screening of this compound and its derivatives across a wide array of preclinical models to uncover novel therapeutic applications.

Key Research Areas:

Broad-Spectrum Antiviral Activity: Beyond its known effects, this compound should be evaluated against a diverse panel of viruses, including emerging and drug-resistant strains.

Anti-inflammatory and Immunomodulatory Effects: Investigation into its potential to modulate inflammatory pathways could reveal applications in autoimmune diseases and chronic inflammatory conditions.

Neuroprotective Properties: Given the role of oxidative stress and inflammation in neurodegenerative diseases, exploring this compound's effects in models of Alzheimer's and Parkinson's disease is a promising avenue.

Antiparasitic Activity: Screening against various parasites, such as those responsible for malaria and leishmaniasis, could identify new leads for neglected tropical diseases.

The following table summarizes potential areas for preclinical investigation of this compound's biological activities.

| Preclinical Model Type | Potential Therapeutic Area | Examples of Assays and Models |

| In vitro viral assays | Antiviral | Plaque reduction assays, viral replication assays against influenza, HIV, Zika, etc. |

| Cell-based inflammation models | Anti-inflammatory | Measurement of cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. |

| Neuronal cell culture models | Neuroprotection | Assessment of cell viability and apoptosis in response to oxidative stress or neurotoxins. |

| In vitro antiparasitic assays | Antiparasitic | Growth inhibition assays against Plasmodium falciparum or Leishmania donovani. |

Advanced Synthetic Methodologies and Combinatorial Approaches for Libraries

The development of efficient and versatile synthetic strategies is crucial for the exploration of this compound's structure-activity relationships (SAR). Future efforts should focus on refining existing total syntheses and developing new methodologies that allow for the rapid generation of diverse this compound analogs.

Key Research Areas:

Late-Stage Functionalization: Methodologies that allow for the modification of the this compound core at a late stage in the synthesis are highly desirable for creating a wide range of derivatives from a common intermediate.

Combinatorial Chemistry Approaches: The application of combinatorial synthesis techniques can facilitate the creation of large libraries of this compound analogs, enabling high-throughput screening for novel biological activities. This involves systematically varying different parts of the molecule to explore the chemical space around the natural product scaffold.

Deepening Understanding of Biosynthetic Pathways and Metabolic Engineering

A thorough understanding of this compound's biosynthesis is fundamental for its sustainable production and for generating novel derivatives through metabolic engineering. While the biosynthetic gene clusters for related polyketides like tetronomycin have been identified, the specific pathway for this compound remains to be fully elucidated. nih.gov

Key Research Areas:

Identification and Characterization of the this compound Biosynthetic Gene Cluster: Genome mining of the producing organism, likely a species of Micromonospora or other actinomycetes, is the first step to identify the polyketide synthase (PKS) and other tailoring enzymes responsible for this compound biosynthesis. nih.govmdpi.com

Functional Analysis of Biosynthetic Enzymes: Once the gene cluster is identified, the function of each enzyme needs to be characterized to understand the precise steps of the biosynthetic pathway. rsc.org

Metabolic Engineering for Enhanced Production and Novel Analogs: With knowledge of the biosynthetic pathway, the producing organism can be genetically engineered to increase the yield of this compound or to produce novel, "unnatural" derivatives by modifying the biosynthetic enzymes or introducing genes from other pathways. frontiersin.orglbl.govnih.govrsc.orgfrontiersin.org

Development of this compound as a Chemical Probe for Cellular Processes

The unique chemical structure and potential biological activities of this compound make it an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems and can be invaluable tools for understanding cellular processes. mskcc.orgnih.govnih.govyoutube.comrsc.org

Key Research Areas:

Identification of Cellular Targets: Determining the specific molecular targets of this compound is a critical first step. This can be achieved through techniques such as affinity chromatography and proteomics.

Design and Synthesis of this compound-Based Probes: Once a target is identified, this compound can be modified with reporter tags (e.g., fluorescent dyes, biotin) to create probes for visualizing the target's localization and dynamics within cells.

Application in Target Validation and Drug Discovery: this compound-based probes can be used to validate the role of their target in disease processes and to screen for other molecules that interact with the same target.

Unaddressed Research Questions and Knowledge Gaps in this compound Academic Studies

Despite its potential, there are significant knowledge gaps in the academic literature concerning this compound. Addressing these questions will be crucial for advancing the field.

Key Unaddressed Questions:

What is the full spectrum of this compound's biological activities? A comprehensive and systematic evaluation of its pharmacological profile is currently lacking.

What are the specific molecular mechanisms underlying its known biological effects? The precise proteins and pathways that this compound interacts with are largely unknown.

What is the complete and validated total synthesis of this compound? While strategies for synthesizing related compounds exist, a detailed and optimized total synthesis of this compound itself needs to be established.

What is the definitive biosynthetic pathway of this compound? The identification and characterization of the complete gene cluster and the functions of the involved enzymes are yet to be accomplished.

Can this compound's stability and pharmacokinetic properties be improved for therapeutic development? Studies on its metabolic fate and potential for chemical modification to enhance drug-like properties are needed.

Addressing these research gaps through a multidisciplinary approach will be essential to fully realize the scientific and therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Tetrenolin’s purity and structural integrity?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, document solvent systems, column specifications, and calibration standards (e.g., tetradecachloro-m-terphenyl as a reference ). Ensure compliance with journal guidelines for experimental transparency .

Q. How should researchers design a baseline toxicological study for this compound in vitro?

- Methodological Answer : Use established cell lines (e.g., HepG2 for liver toxicity) with dose-response curves (0.1–100 μM) over 24–72 hours. Include positive controls (e.g., cisplatin) and measure endpoints like IC₅₀, apoptosis markers (caspase-3), and mitochondrial membrane potential. Validate assays with triplicate runs and statistical analysis (ANOVA with post-hoc tests) .

Q. What solvent systems are optimal for this compound solubility studies in pharmacokinetic research?

- Methodological Answer : Test solubility in phosphate-buffered saline (PBS, pH 7.4), dimethyl sulfoxide (DMSO), and ethanol. Use sonication (30 min, 37°C) for dispersion. Quantify solubility via HPLC-UV, referencing tetraethylene glycol solubility data for methodological consistency .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Apply triangulation:

- Step 1 : Replicate experiments under identical conditions (e.g., cell type, incubation time).

- Step 2 : Cross-validate using orthogonal assays (e.g., Western blot for protein expression vs. RNA-seq for transcriptional changes).

- Step 3 : Conduct meta-analysis of published data to identify confounding variables (e.g., batch-to-batch compound variability) .

- Table 1 : Example of Conflicting Data Analysis

| Study | Assay Type | Observed Effect | Proposed Mechanism | Potential Confounder |

|---|---|---|---|---|

| A | Apoptosis | Pro-apoptotic | Caspase-8 activation | DMSO concentration >0.1% |

| B | Autophagy | Anti-apoptotic | mTOR inhibition | Serum starvation protocol |

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., kinase families).

- Machine Learning : Train models on ChEMBL datasets to predict binding affinities.

- Validation : Compare in silico results with SPR (surface plasmon resonance) binding assays .

Q. How should researchers optimize this compound’s stability in long-term storage for in vivo studies?

- Methodological Answer :

- Condition Testing : Store at -80°C (lyophilized vs. solution), 4°C, and room temperature.

- Stability Metrics : Monitor degradation via LC-MS every 30 days. Use antioxidants (e.g., ascorbic acid) if oxidation is observed. Reference protocols for tetraethylammonium p-toluenesulfonate storage .

Methodological Frameworks

- For Hypothesis Testing : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does this compound inhibit [Target X] in a ATP-competitive manner?” .

- For Data Interpretation : Distinguish between evidence (e.g., HPLC chromatograms) and interpretation (e.g., impurity attribution) to avoid bias .

Avoided Pitfalls

- Commercial Focus : Excluded synthesis scalability or pricing, per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.